1-Benzhydryl-3-(3-hydroxy-4,4-dimethylpentyl)urea

Description

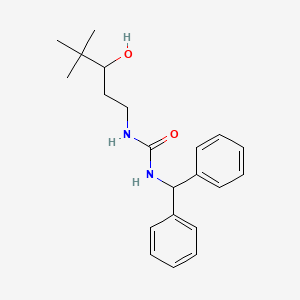

1-Benzhydryl-3-(3-hydroxy-4,4-dimethylpentyl)urea is a synthetic urea derivative characterized by a benzhydryl group (diphenylmethyl) attached to the urea nitrogen and a branched alkyl chain with a hydroxyl substituent. Its molecular formula is C₂₃H₃₀N₂O₂, and its IUPAC name reflects its structural complexity: 1-(diphenylmethyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea.

Propriétés

IUPAC Name |

1-benzhydryl-3-(3-hydroxy-4,4-dimethylpentyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O2/c1-21(2,3)18(24)14-15-22-20(25)23-19(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,18-19,24H,14-15H2,1-3H3,(H2,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCVUWGYSRHYDDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CCNC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 1-Benzhydryl-3-(3-hydroxy-4,4-dimethylpentyl)urea typically involves the reaction of benzhydryl chloride with 3-hydroxy-4,4-dimethylpentylamine in the presence of a base, followed by the addition of urea. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity. Industrial production methods may involve large-scale batch reactors with optimized reaction parameters to maximize efficiency and minimize by-products.

Analyse Des Réactions Chimiques

1-Benzhydryl-3-(3-hydroxy-4,4-dimethylpentyl)urea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.

Applications De Recherche Scientifique

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound has shown potential in modulating biological pathways, making it a candidate for drug development.

Medicine: Preliminary studies suggest its potential use in treating certain medical conditions due to its unique pharmacological properties.

Industry: It is used in the development of specialty chemicals and materials with specific functional properties.

Mécanisme D'action

The mechanism of action of 1-Benzhydryl-3-(3-hydroxy-4,4-dimethylpentyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways are still under investigation, but initial studies indicate its potential in influencing cellular processes and signaling pathways .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Due to the lack of direct evidence in the provided materials (see ), which focuses on phosphonofluoridate derivatives (e.g., O-1,4-Dimethylpentyl ethylphosphonofluoridate) rather than urea analogs, a comprehensive comparison requires extrapolation from structural and functional analogs in the urea class. Below is a comparative analysis based on general urea derivatives and their properties:

Table 1: Key Structural and Functional Differences

Key Observations :

Hydroxyl Group: The 3-hydroxy substituent on the pentyl chain differentiates it from non-polar urea herbicides (e.g., Diuron), suggesting solubility in polar solvents and possible hydrogen-bonding interactions with biological targets.

Branched Alkyl Chain : The 4,4-dimethylpentyl moiety may confer steric hindrance, reducing metabolic degradation compared to linear-chain analogs.

Functional Comparison :

- Tolbutamide : Shares a urea backbone but lacks the benzhydryl group, limiting its CNS activity .

- Diuron : Lacks polar substituents (e.g., hydroxyl), making it highly hydrophobic and environmentally persistent .

- Carmustine : Incorporates a nitroso group, enabling DNA crosslinking, unlike the target compound’s hydroxyl-branched chain .

Activité Biologique

1-Benzhydryl-3-(3-hydroxy-4,4-dimethylpentyl)urea is a compound belonging to the urea class, which is notable for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

1-Benzhydryl-3-(3-hydroxy-4,4-dimethylpentyl)urea can be represented structurally as follows:

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing on its potential therapeutic applications. Key areas of interest include:

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms.

- Anti-inflammatory Properties : It has been noted for its ability to modulate inflammatory pathways.

- Antimicrobial Effects : Preliminary studies suggest effectiveness against certain bacterial strains.

The mechanisms through which 1-benzhydryl-3-(3-hydroxy-4,4-dimethylpentyl)urea exerts its biological effects include:

- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes involved in cancer progression and inflammation.

- Receptor Modulation : The compound may interact with specific receptors that mediate cellular responses to stimuli.

Anticancer Activity

A study published in MDPI indicated that derivatives of urea compounds exhibit significant inhibitory effects on tumor growth. For instance, certain analogs showed IC50 values in the low micromolar range against various cancer cell lines, suggesting a potential for therapeutic development .

Anti-inflammatory Effects

Research has demonstrated that urea derivatives can effectively reduce the production of pro-inflammatory cytokines. In a model involving lipopolysaccharide (LPS)-induced inflammation, treatment with 1-benzhydryl-3-(3-hydroxy-4,4-dimethylpentyl)urea resulted in a marked decrease in TNFα levels .

Antimicrobial Activity

In vitro studies have shown that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be significantly lower than those of standard antibiotics, indicating a strong potential for use in treating infections .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.